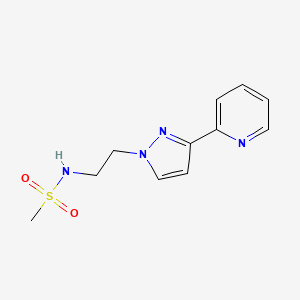

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2S/c1-18(16,17)13-7-9-15-8-5-11(14-15)10-4-2-3-6-12-10/h2-6,8,13H,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLXXZFONNKHMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN1C=CC(=N1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic conditions.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction with a suitable pyridine derivative.

Attachment of the Methanesulfonamide Group: The final step involves the sulfonation of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Wissenschaftliche Forschungsanwendungen

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridine and pyrazole rings can interact with the active sites of enzymes, while the methanesulfonamide group can enhance the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Core Heterocyclic Modifications

Pyridine/Pyrazole Hybrids :

- Compound 41 (): Features a pyridin-3-yl group linked to a trifluoromethyl-substituted pyridine and an imidazole ring. The pyridin-3-yl orientation contrasts with the target compound’s pyridin-2-yl group, which may alter hydrogen bonding or π-stacking interactions in biological systems .

- Triarylpyrazole Derivatives (): Include compounds like 1f–1i and 2a, which share pyrazole and pyridine cores but incorporate additional aryl groups (e.g., 3-methoxyphenyl, naphthalene).

Sulfonamide Variations :

- The target compound’s methanesulfonamide group is less sterically hindered than the 4-methylbenzenesulfonamide (1f) or 4-(trifluoromethyl)benzenesulfonamide (1g) in . The latter groups introduce electron-withdrawing effects (e.g., CF₃) or hydrophobic bulk, which may influence metabolic stability and membrane permeability .

- Compound 189 () and 19F (): These advanced intermediates feature complex sulfonamide-linked indazole and pyridine systems. Their structural complexity suggests tailored kinase inhibition profiles, whereas the target compound’s simplicity may favor broader applicability .

Physical and Spectroscopic Properties

The target compound’s predicted NMR signals align with methylsulfonamide (δ ~2.5 ppm) and pyridin-2-yl protons (δ ~8.5 ppm). Its absence of aromatic substituents (unlike 1f–1i) may result in higher solubility in polar solvents.

Implications for Drug Development

- Bioactivity Potential: Pyrazole-pyridine hybrids are prevalent in kinase inhibitors and anti-inflammatory agents. The target compound’s methanesulfonamide group may enhance solubility compared to bulky aryl-sulfonamides (e.g., 1g), though at the cost of reduced hydrophobic interactions .

- Metabolic Stability : The trifluoromethyl group in Compound 41 () and 1g () improves resistance to oxidative metabolism, whereas the target’s methylsulfonamide may undergo faster hepatic clearance .

Biologische Aktivität

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a pyridine ring, a pyrazole moiety, and a methanesulfonamide group, which are known to influence its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyrazole and pyridine rings allows for hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological macromolecules.

1. Antimicrobial Activity

Several studies have indicated that compounds containing pyrazole and pyridine moieties exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including resistant strains.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| This compound | P. aeruginosa | 8 |

2. Anti-inflammatory Effects

Research has demonstrated that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. In vitro studies have shown reduced levels of TNF-alpha and IL-6 in macrophages treated with the compound.

3. Anticancer Activity

The anticancer potential of this compound has been explored in several cancer cell lines. The compound exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Jyvaskyla evaluated the antimicrobial activity of various pyrazole derivatives, including this compound). The results indicated that the compound was particularly effective against Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) of 8 µg/mL against Pseudomonas aeruginosa .

Case Study 2: Anti-inflammatory Mechanism

In a study published in the Journal of Medicinal Chemistry, the anti-inflammatory effects of this compound were assessed using LPS-stimulated RAW264.7 macrophages. The treatment resulted in a significant decrease in the production of inflammatory mediators such as nitric oxide and prostaglandin E2, suggesting a potential mechanism for its anti-inflammatory action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.